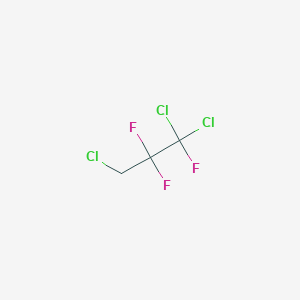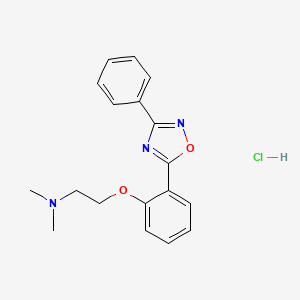
Biir 561CL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biir 561CL is a novel compound known for its dual antagonistic properties. It acts as a blocker of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This compound has shown significant potential in neuroprotection and anticonvulsant applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biir 561CL involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired pharmacophoric groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Biir 561CL undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Biir 561CL has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal activity and its potential as a neuroprotective agent.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
Biir 561CL exerts its effects by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual antagonistic action prevents excessive neuronal excitation, thereby providing neuroprotection and anticonvulsant effects. The molecular targets include specific subunits of the receptors and channels, and the pathways involved are primarily related to the modulation of synaptic transmission and ion flux .
Comparación Con Compuestos Similares
Similar Compounds
NBQX: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist with similar neuroprotective properties.
GYKI 53655: A non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Irampanel: A compound with similar dual antagonistic properties, used as a neuroprotectant and anticonvulsant.
Uniqueness
Biir 561CL is unique due to its combined antagonistic action on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual action enhances its efficacy in preventing neuronal over-excitation and provides a broader spectrum of neuroprotection compared to compounds that target only one type of receptor or channel .
Propiedades
Fórmula molecular |
C18H20ClN3O2 |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H |
Clave InChI |
CMBNCCBWKKFFHY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
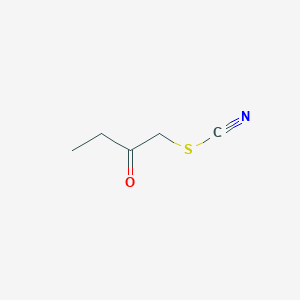
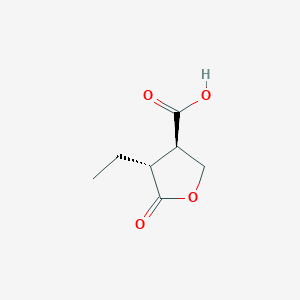
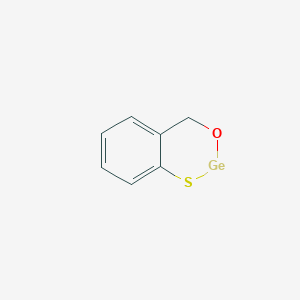
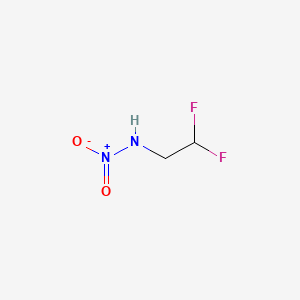
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
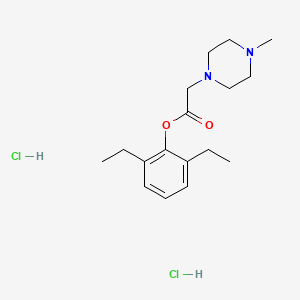
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
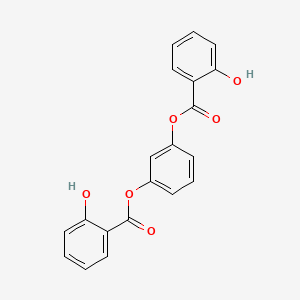
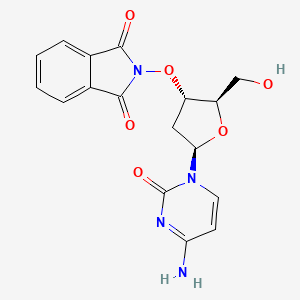
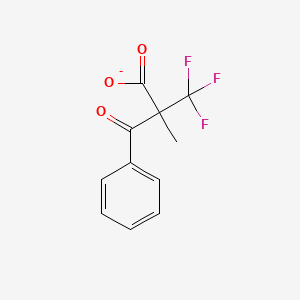
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
